molecular formula C34H52O6 B13064422 KadcoccinoneH

KadcoccinoneH

Cat. No.: B13064422
M. Wt: 556.8 g/mol
InChI Key: RMLIBWOKKQQJIU-BQHJSGISSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KadcoccinoneH involves several steps, starting from the extraction of the plant material. The plant is first dried and powdered, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: KadcoccinoneH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

KadcoccinoneH has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds. In biology and medicine, this compound is investigated for its anti-tumor, anti-HIV, anti-inflammatory, and antioxidant activities . It has shown promising results in preclinical studies, making it a potential candidate for drug development .

Properties

Molecular Formula

C34H52O6

Molecular Weight

556.8 g/mol

IUPAC Name

(Z,6R)-6-[(3R,5R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C34H52O6/c1-20(11-10-12-21(2)30(37)38)24-15-18-33(8)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)26(25)19-29(34(24,33)9)40-23(4)36/h12-13,20,24,26-29H,10-11,14-19H2,1-9H3,(H,37,38)/b21-12-/t20-,24-,26-,27+,28-,29+,32-,33+,34+/m1/s1

InChI Key

RMLIBWOKKQQJIU-BQHJSGISSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)OC(=O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)OC(=O)C)C)C

Origin of Product

United States

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